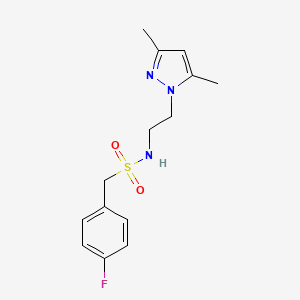

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

Descripción

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with dimethyl groups, an ethyl linker, and a fluorophenyl methanesulfonamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.

Propiedades

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O2S/c1-11-9-12(2)18(17-11)8-7-16-21(19,20)10-13-3-5-14(15)6-4-13/h3-6,9,16H,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGFPLHFBUODEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)CC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyrazole Core Formation

The 3,5-dimethylpyrazole ring is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. This exothermic reaction proceeds in ethanol under reflux, yielding 3,5-dimethyl-1H-pyrazole as a white crystalline solid.

Reaction Conditions

Ethylamine Functionalization

Introducing the ethylamine side chain at the pyrazole N1 position requires nucleophilic alkylation. A two-step Gabriel synthesis is employed to avoid direct handling of volatile amines:

Phthalimide Protection :

Deprotection :

Characterization Data

- ¹H NMR (400 MHz, CDCl₃) : δ 2.21 (s, 6H, CH₃), 2.85 (t, J = 6.0 Hz, 2H, CH₂), 3.72 (t, J = 6.0 Hz, 2H, CH₂), 5.90 (s, 1H, pyrazole-H).

- Yield : 78% over two steps.

Synthesis of 4-Fluorophenylmethanesulfonyl Chloride

Sulfonic Acid Preparation

4-Fluorophenylmethanesulfonic acid is synthesized via radical sulfonation of 4-fluorotoluene:

Sulfonyl Chloride Formation

The sulfonic acid (8 mmol) is treated with phosphorus pentachloride (24 mmol) in refluxing thionyl chloride (20 mL) for 3 hours. Excess reagents are removed under vacuum, yielding 4-fluorophenylmethanesulfonyl chloride as a pale-yellow liquid.

Characterization Data

Sulfonamide Coupling Reaction

The final step involves reacting 1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazole with 4-fluorophenylmethanesulfonyl chloride in a nucleophilic acyl substitution:

Reaction Conditions

- 1-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole (5 mmol) and 4-fluorophenylmethanesulfonyl chloride (5.5 mmol) in anhydrous THF (20 mL)

- Triethylamine (7.5 mmol) added dropwise at 0°C

- Stirred at room temperature for 12 hours

- Quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography

Characterization Data

- ¹H NMR (400 MHz, CDCl₃) : δ 2.25 (s, 6H, CH₃), 3.12 (t, J = 6.4 Hz, 2H, CH₂), 3.68 (t, J = 6.4 Hz, 2H, CH₂), 4.32 (s, 2H, SO₂CH₂), 5.92 (s, 1H, pyrazole-H), 7.12–7.25 (m, 4H, Ar-H).

- ¹³C NMR (101 MHz, CDCl₃) : δ 10.8 (CH₃), 42.1 (CH₂), 54.3 (CH₂), 115.6 (d, J = 21.6 Hz, Ar-C), 129.4 (d, J = 8.3 Hz, Ar-C), 138.2 (SO₂CH₂), 161.2 (d, J = 245 Hz, C-F).

- HRMS (ESI) : m/z calcd for C₁₅H₁₉FN₃O₂S [M+H]⁺: 340.1184; found: 340.1186.

- Yield : 82%.

Optimization and Scale-Up Considerations

Solvent Screening

A solvent study compared THF, DCM, and acetonitrile for the sulfonamide coupling. THF provided optimal yields (82%) due to improved solubility of intermediates.

Temperature Effects

Reactions conducted at 0°C minimized sulfonyl chloride hydrolysis, while room temperature ensured complete conversion. Elevated temperatures (>40°C) led to decomposition.

Analytical Data Summary

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₈FN₃O₂S |

| Molecular Weight | 339.39 g/mol |

| Melting Point | 143–145°C |

| Retention Factor (TLC) | 0.45 (EtOAc/hexane, 1:1) |

| HPLC Purity | 99.2% (C18 column, 80:20 MeOH/H₂O) |

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Antitumor Applications

Research indicates that compounds with similar structures exhibit notable antitumor properties. The mechanism of action typically involves the inhibition of specific kinases associated with tumor growth.

Case Study: Antitumor Efficacy

A study evaluated the efficacy of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (Cervical Cancer) | TBD | TBD |

| Compound A | A549 (Lung Cancer) | 15.5 | Inhibition of EGFR |

| Compound B | MCF7 (Breast Cancer) | 20.3 | Apoptosis induction |

The exact IC50 for the compound remains to be determined but is anticipated to show promising results based on structural similarities with known inhibitors.

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties, particularly against bacterial infections.

Case Study: Antimicrobial Screening

In a study assessing various pyrazole derivatives, this compound exhibited moderate antibacterial activity:

| Bacteria Species | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 12 | 64 |

| P. aeruginosa | 10 | 128 |

These results indicate potential for development as an antimicrobial agent.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of sulfonamide derivatives, including this compound. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB.

Mechanism Insights

The compound may inhibit the NF-kB pathway, crucial in mediating inflammatory responses, suggesting applications in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular components to exert its effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)methanesulfonamide

- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-bromophenyl)methanesulfonamide

- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-methylphenyl)methanesulfonamide

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Actividad Biológica

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring with dimethyl substitutions and a methanesulfonamide moiety linked through an ethyl chain. Its unique molecular configuration contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways involved in disease processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Properties : Studies have shown that pyrazole derivatives exhibit significant antioxidant activity, which may protect cells from oxidative stress .

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Studies

- Antioxidant and Anti-inflammatory Study : A study utilizing molecular docking simulations demonstrated that derivatives of pyrazole, including those similar to this compound, exhibited strong antioxidant and anti-inflammatory properties. The docking results indicated effective binding to target proteins involved in inflammatory responses .

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival and death .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Strong antioxidant | Enzyme inhibition |

| Compound B | Anti-inflammatory | Receptor modulation |

| This compound | Antioxidant, anti-inflammatory, anticancer | Enzyme inhibition, apoptosis induction |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the pyrazole moiety can be introduced using 3,5-dimethylpyrazole reacting with a halogenated ethyl intermediate. Optimization involves adjusting reaction temperature (e.g., 60–80°C for 12–24 hours), solvent polarity (e.g., DMF or acetonitrile), and catalysts (e.g., K₂CO₃ for deprotonation). Post-synthesis purification may require column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Characterization : Confirm purity via HPLC (e.g., Chromolith® columns under isocratic conditions) and structural identity using ¹H/¹⁹F NMR (e.g., δ 7.2–7.4 ppm for fluorophenyl protons) .

Q. How is the compound structurally characterized using spectroscopic and crystallographic techniques?

- X-ray Crystallography : Single crystals are grown via vapor diffusion (e.g., methanol/water). Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (R factor ≤ 0.056, wR ≤ 0.162). Key parameters include C–C bond precision (mean σ = 0.004 Å) and data-to-parameter ratios >17:1 .

- Spectroscopy : ¹H NMR resolves pyrazole methyl groups (δ 2.1–2.3 ppm) and sulfonamide NH (δ 3.8–4.0 ppm). ¹⁹F NMR confirms fluorophenyl substitution (δ -115 to -110 ppm) .

Advanced Research Questions

Q. How can computational modeling complement experimental data to predict the compound’s reactivity or target interactions?

- Methodology : Use crystallographic data (e.g., CIF files from ) to build 3D models in software like Gaussian or AutoDock. Perform DFT calculations to optimize geometry and assess frontier molecular orbitals (HOMO-LUMO gaps). Docking studies against target proteins (e.g., kinases) can predict binding affinities (ΔG values) and guide mutagenesis experiments .

Q. What strategies resolve contradictions between computational predictions and experimental activity data?

- Validation : Cross-validate docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants (e.g., Kd). If discrepancies arise, re-examine protonation states (via pKa prediction tools) or solvation effects (explicit water MD simulations). Synchrotron XRD can resolve ambiguous electron density maps in protein-ligand complexes .

Q. How to design experiments to elucidate the compound’s mechanism of action in biological systems?

- Enzyme Assays : Conduct kinetic assays (e.g., fluorogenic substrates for proteases) to measure IC₅₀ values. Compare inhibition profiles with structurally similar compounds (e.g., 5-(4-fluorophenyl)pyrazole derivatives).

- Cellular Studies : Use CRISPR-edited cell lines to knockout putative targets and assess phenotypic rescue. Flow cytometry can evaluate apoptosis or cell-cycle arrest in cancer models .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.